Home > Products > Screening Compounds P132123 > (D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate -

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate

Catalog Number: EVT-12598913
CAS Number:
Molecular Formula: C31H40F3N5O9
Molecular Weight: 683.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate, commonly referred to as (D-Ala2,D-Leu5)-Enkephalin, is a synthetic peptide that belongs to the class of enkephalins, which are endogenous peptides that function primarily as neurotransmitters and neuromodulators in the central nervous system. This compound is notable for its high affinity for delta opioid receptors and has been studied for its potential therapeutic applications, particularly in pain management and neuroprotection.

Source

(D-Ala2,D-Leu5)-Enkephalin is synthesized through solid-phase peptide synthesis techniques, utilizing specific amino acid derivatives. The primary source of this compound is laboratory synthesis, which allows for the precise control of its structure and activity.

Classification

This compound is classified under:

  • Chemical Class: Peptides
  • Biological Class: Opioid peptides
  • Receptor Target: Delta opioid receptor
Synthesis Analysis

Methods

The synthesis of (D-Ala2,D-Leu5)-Enkephalin typically employs Fmoc-based solid-phase peptide synthesis. This method involves the following steps:

  1. Resin Preparation: A resin is selected that will support the growing peptide chain.
  2. Deprotection: The Fmoc group protecting the amine of the first amino acid is removed using a base (e.g., piperidine).
  3. Coupling: The next amino acid, in this case, D-Alanine followed by D-Leucine, is coupled to the growing chain using coupling reagents like DIC (diisopropylcarbodiimide) and Oxyma.
  4. Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail typically containing trifluoroacetic acid.

Technical Details

The synthesis process allows for high specificity and yields peptides with high purity (>95%) as confirmed by high-performance liquid chromatography (HPLC) analysis. The specific activity of synthesized compounds can be enhanced through tritiation at specific residues, such as leucine .

Molecular Structure Analysis

Structure

(D-Ala2,D-Leu5)-Enkephalin has a molecular formula of C20H26N4O4C_{20}H_{26}N_{4}O_{4} and a molecular weight of approximately 378.44 g/mol. The structure consists of five amino acids with substitutions at positions two and five:

  • Amino Acid Sequence: Tyr-D-Ala-Gly-Phe-D-Leu-NH2

Data

  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling techniques or X-ray crystallography data when available.
  • NMR Spectroscopy: Nuclear magnetic resonance spectroscopy can provide insights into the conformational dynamics of the peptide in solution.
Chemical Reactions Analysis

Reactions

(D-Ala2,D-Leu5)-Enkephalin can undergo various chemical reactions including:

  1. Hydrolysis: Peptides are susceptible to hydrolysis in biological systems, which can affect their stability and activity.
  2. Oxidation: Under certain conditions, side chains may undergo oxidation reactions.
  3. Receptor Binding: The primary reaction of interest is its binding to delta opioid receptors, which mediates its pharmacological effects.

Technical Details

The stability of (D-Ala2,D-Leu5)-Enkephalin can be influenced by modifications at specific residues; for example, meta-substituted phenylalanine analogs have shown improved stability compared to unmodified enkephalins .

Mechanism of Action

Process

(D-Ala2,D-Leu5)-Enkephalin exerts its effects primarily through interaction with delta opioid receptors located in the brain and spinal cord. Upon binding:

  1. Receptor Activation: This activates intracellular signaling pathways involving G proteins.
  2. Signal Transduction: Activation leads to inhibition of adenylate cyclase activity, reducing cyclic AMP levels.
  3. Physiological Effects: This results in decreased neuronal excitability and modulation of pain perception.

Data

Studies have shown that (D-Ala2,D-Leu5)-Enkephalin can induce autophagy in astrocytes and exert cytoprotective effects by inhibiting apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to enzymatic degradation.
  • Half-life: Varies based on modifications; unmodified enkephalins have a half-life of less than 10 minutes in plasma.

Relevant analytical techniques such as mass spectrometry and HPLC are used to assess purity and stability throughout synthesis and storage.

Applications

Scientific Uses

(D-Ala2,D-Leu5)-Enkephalin has been investigated for various applications:

  1. Pain Management: Due to its potent analgesic properties mediated through delta opioid receptors.
  2. Neuroprotection: Studies suggest it may protect against neurodegenerative processes by promoting autophagy .
  3. Research Tool: Used in pharmacological studies to explore receptor function and drug interactions.
Introduction to Delta Opioid Receptor (DOR) Peptide Pharmacology

Endogenous Enkephalin Systems and Receptor Subtype Specificity

Endogenous opioid peptides, derived from precursor proteins proenkephalin (PENK), proopiomelanocortin (POMC), and prodynorphin (PDYN), exhibit distinct yet overlapping receptor affinities. Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met) are the primary endogenous ligands for the delta opioid receptor (DOR), though they also interact with mu (MOR) and kappa (KOR) opioid receptors with lower affinity [3] [7]. This limited selectivity arises from structural similarities among opioid peptides, particularly the conserved N-terminal Tyr-Gly-Gly-Phe motif present in enkephalins, dynorphins, and β-endorphin [3]. Receptor binding studies reveal that endogenous enkephalins typically display 10-20 fold higher affinity for DOR over MOR, but their rapid degradation in vivo complicates pharmacological characterization [1] [6].

DOR activation mediates unique physiological effects distinct from MOR or KOR signaling. While MOR agonists produce potent analgesia with high addiction potential and respiratory depression, DOR agonists modulate chronic pain states, emotional responses, and neuroprotection without significant respiratory depression or euphoria [4] [7]. This functional specificity arises from distinct receptor conformations and downstream signaling pathways. Molecular dynamics simulations show that DOR complexes with selective agonists stabilize unique intracellular loop conformations favoring Gi/o protein coupling over β-arrestin recruitment, potentially explaining their lower abuse liability compared to MOR agonists [1].

Table 1: Receptor Binding Affinities of Selected Opioid Peptides

PeptideDOR Affinity (Ki, nM)MOR Affinity (Ki, nM)KOR Affinity (Ki, nM)Primary Receptor
Leu-enkephalin4.2 ± 0.856.3 ± 9.1210 ± 45DOR
Met-enkephalin3.8 ± 0.648.7 ± 7.9185 ± 32DOR
β-endorphin18.9 ± 2.31.5 ± 0.332.7 ± 5.6MOR
Dynorphin A (1-13)32.5 ± 4.15.8 ± 1.20.82 ± 0.09KOR
(D-Ala²,D-Leu⁵)-Enkephalin0.95 ± 0.1148.2 ± 6.7152 ± 28DOR

Data compiled from receptor binding studies [3] [6] [9]

Rationale for D-Amino Acid Substitutions in Peptide Design

The therapeutic potential of endogenous enkephalins is severely limited by their rapid enzymatic degradation. Strategic substitution of L-amino acids with D-isomers enhances metabolic stability while preserving receptor affinity. Position 2 substitutions are particularly impactful, as this glycine residue in native enkephalins (Tyr¹-Gly²-Gly³-Phe⁴-Leu⁵/Met⁵) is highly susceptible to aminopeptidase cleavage [1] [9]. Replacing Gly² with D-alanine creates steric hindrance that impedes enzyme access while maintaining the backbone conformation necessary for receptor interaction [9] [10].

Similarly, substitution at position 5 with D-leucine enhances stability against carboxypeptidases. The resulting compound, (D-Ala²,D-Leu⁵)-enkephalin (DADLE), exhibits 5-8 fold greater DOR binding affinity compared to native Leu-enkephalin (Ki = 0.95 nM vs 4.2 nM) and significantly improved selectivity over MOR (approximately 50-fold) [9]. Molecular dynamics simulations reveal that D-Ala² substitution stabilizes the bioactive conformation through altered hydrogen bonding patterns with DOR residues in the extracellular loop 2 region, particularly interactions with Asp128 and Lys214 [1]. These modifications collectively transform endogenous enkephalins into metabolically stable pharmacological tools with enhanced receptor specificity.

Metabolic Stability Challenges in Endogenous Opioid Peptides

Native enkephalins have extremely short plasma half-lives (<2 minutes) due to ubiquitous proteolytic enzymes. Aminopeptidase N (CD13) cleaves the Tyr¹-Gly² bond as the primary degradation pathway, while neutral endopeptidase (NEP, neprilysin) hydrolyzes the Gly³-Phe⁴ bond, and carboxypeptidases sequentially remove C-terminal residues [3] [8]. This multi-enzyme degradation system necessitates structural modifications at multiple sites for meaningful pharmacokinetic improvement.

The trifluoroacetate (TFA) salt form of (D-Ala²,D-Leu⁵)-enkephalin further enhances stability by preventing cyclization and oxidation reactions that compromise peptide integrity. In vitro stability assays demonstrate that DADLE trifluoroacetate retains >80% intact peptide after 60 minutes incubation in plasma or brain homogenate, compared to <5% for native enkephalins [8] [9]. This enhanced stability enables sufficient bioavailability for experimental studies, though the compound remains primarily confined to peripheral administration due to limited blood-brain barrier penetration. Mass spectrometry analysis of degradation products confirms that D-amino acid substitutions effectively block primary cleavage sites while introducing new minor degradation pathways at the Phe⁴-Leu⁵ bond [8].

Table 2: Metabolic Stability Parameters of Enkephalin Analogs

ParameterLeu-enkephalinMet-enkephalin(D-Ala²,D-Leu⁵)-Enkephalin
Plasma t½ (min)1.8 ± 0.32.1 ± 0.442.6 ± 5.7
Brain Homogenate t½ (min)0.9 ± 0.21.2 ± 0.338.2 ± 4.9
Aminopeptidase Km (μM)28.4 ± 3.132.7 ± 4.2312 ± 45
Neprilysin Km (μM)18.9 ± 2.215.3 ± 1.925.6 ± 3.3
Primary Cleavage SiteTyr¹↓Gly²Tyr¹↓Gly²Phe⁴↓Leu⁵

Data from enzymatic stability studies [3] [8] [9]

Properties

Product Name

(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24-;/m1./s1

InChI Key

HUSIGOZNABTMKR-IIKZURRYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.